4-[(4-fluorobenzyl)oxy]benzaldehyde oxime
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Overview
Description
4-[(4-fluorobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C14H12FNO2 and its molecular weight is 245.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.08520679 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Biodistribution
Compounds similar to "4-[(4-fluorobenzyl)oxy]benzaldehyde oxime" have been utilized in radiosynthesis for positron emission tomography (PET) imaging. For example, fluorine-18 labeled peptides, including those with fluorobenzaldehyde components, have been investigated for their potential in quantitative receptor imaging. These studies have demonstrated the ability to tailor the biodistribution profile of radiotracers through the chemical nature of prosthetic groups, influencing tumor to blood and organ ratios as well as excretion patterns (Glaser et al., 2008).
Plant Growth Regulation
Research has explored benzaldehyde O-alkyloximes, related to "this compound," as new plant growth regulators. These compounds have demonstrated phytotoxic activity and the ability to influence plant growth, germination, and transpiration. The introduction of fluorine atoms has been found to enhance these effects, indicating the potential agricultural applications of such compounds (Yoshikawa & Doi, 1998).
Oxidation Reactions
The oxidation of methoxy substituted benzyl phenyl sulfides, which share a functional similarity to "this compound," has been used to differentiate between single electron transfer and direct oxygen atom transfer mechanisms. These studies contribute to our understanding of organic reaction mechanisms and the development of new synthetic methodologies (Lai et al., 2002).
Environmental and Atmospheric Chemistry
Compounds like "this compound" have been implicated in atmospheric chemistry research. Studies on carbonyl atmospheric reaction products of aromatic hydrocarbons have identified various benzaldehydes and their transformations, contributing to our understanding of air pollution and chemical processes in the environment (Obermeyer et al., 2009).
Material Science Applications
In materials science, fluorinated compounds have been investigated for their potential in carbon dioxide adsorption and selectivity over nitrogen and methane. This research indicates the utility of fluorinated benzaldehydes in the development of microporous materials for environmental and energy applications (Li et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
(NE)-N-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-13-5-1-12(2-6-13)10-18-14-7-3-11(4-8-14)9-16-17/h1-9,17H,10H2/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTDRQGBZUPIDG-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.